3-Phenylazetidine-3-carboxylic acid
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Overview
Description
3-Phenylazetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a phenyl group and a carboxylic acid group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylazetidine-3-carboxylic acid can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene. This method is efficient for synthesizing functionalized azetidines, although it presents certain challenges.
Another method involves the multicomponent reaction between sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide and triethylamine at low temperatures . This reaction yields functionalized azetidines with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-Phenylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper(I) iodide, triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted azetidines.
Scientific Research Applications
3-Phenylazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Phenylazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid found in sugar beets, known for its gametocidal properties.
Azetidine-3-carboxylic acid: Another azetidine derivative with similar structural features but different biological activities.
Uniqueness
3-Phenylazetidine-3-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its application in medicinal chemistry for the development of novel therapeutic agents .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-phenylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(6-11-7-10)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |
InChI Key |
MRDBMBGOIZGIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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